molecular formula C9H6N2O4S2 B2436531 [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid CAS No. 1653-46-9

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid

Cat. No.: B2436531
CAS No.: 1653-46-9
M. Wt: 270.28
InChI Key: XRPUEHHQKFLQSG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPUEHHQKFLQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic Acid

Precursor Synthesis: Nitration of Benzothiazole Derivatives

The introduction of the nitro group at the 6-position of the benzothiazole ring is a critical first step. Direct nitration of 2-mercaptobenzothiazole (MBT) is challenging due to competing side reactions and poor regioselectivity. A patented approach for analogous compounds involves acyl-protected intermediates to direct nitration:

  • Acylation of 2-Aminobenzothiazole :
    Reacting 2-aminobenzothiazole with acylating agents (e.g., acetic anhydride) forms 2-acylaminobenzothiazole. This step enhances nitration selectivity by deactivating the amine group.

  • Nitration with Mixed Acid :
    The acylated derivative is dissolved in sulfuric acid and treated with a nitric acid-sulfuric acid mixture (5–60% HNO₃) at 0–50°C. This yields 6-nitro-2-acylaminobenzothiazole with minimal formation of 4-, 5-, or 7-nitro isomers (<1.5% each).

  • Deprotection :
    Hydrolysis with dilute mineral acids or alkalis removes the acyl group, yielding 2-amino-6-nitrobenzothiazole. While this method is optimized for amino derivatives, analogous strategies may apply to thiol-protected precursors.

Adaptation for Thiol-Functionalized Systems:

For this compound, the thiol group must remain intact during nitration. A plausible pathway involves:

  • Protection of 2-Mercaptobenzothiazole : Converting the -SH group to a disulfide (-S-S-) or thioester (-S-CO-R) to prevent oxidation during nitration.
  • Directed Nitration : Using mixed acid (H₂SO₄/HNO₃) at 5–10°C to introduce the nitro group at the 6-position.
  • Deprotection and Functionalization : Recovering the thiol group and reacting it with chloroacetic acid (see Section 2.2).

Thioacetic Acid Functionalization

The thioether linkage is formed via nucleophilic substitution between 6-nitro-2-mercaptobenzothiazole and chloroacetic acid. A documented protocol for non-nitrated analogs involves:

  • Reaction Conditions :

    • Base-Mediated Synthesis :
      A mixture of 6-nitro-2-mercaptobenzothiazole, chloroacetic acid, and potassium hydroxide in ethanol is refluxed for 3 hours. The base deprotonates the thiol, enhancing its nucleophilicity.
    • Molar Ratios : A 1:1 molar ratio of thiol to chloroacetic acid ensures complete conversion.
  • Workup :
    The product precipitates upon cooling and is purified via recrystallization from ethanol. Yield and purity depend on reaction temperature, base strength, and stoichiometry.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis can be outlined as:

Step 1 : Nitration of Protected 2-Mercaptobenzothiazole

  • Reactant: 2-Mercaptobenzothiazole (protected as disulfide)
  • Nitrating Agent: HNO₃/H₂SO₄ (31.5% HNO₃) at 5–10°C
  • Product: 6-Nitro-2-mercaptobenzothiazole

Step 2 : Thioether Formation

  • Reactant: 6-Nitro-2-mercaptobenzothiazole + ClCH₂COOH
  • Conditions: KOH/EtOH, reflux, 3 hours
  • Product: this compound

Optimization of Reaction Conditions

Nitration Efficiency and Selectivity

Key factors influencing nitration:

  • Temperature : Lower temperatures (0–10°C) favor 6-nitro isomer formation.
  • Acid Composition : Mixed acid with 31.5% HNO₃ minimizes byproducts.
  • Protecting Groups : Acyl or disulfide protection prevents undesired sulfonic acid formation.

Thioetherification Yield

  • Base Selection : KOH outperforms NaOH in promoting nucleophilic substitution.
  • Solvent : Ethanol balances solubility and reaction kinetics.
Table 1: Comparative Analysis of Synthetic Parameters
Step Reagents/Conditions Yield* Purity*
Nitration HNO₃/H₂SO₄, 5–10°C, 2 h 85–90% >95%
Thioetherification ClCH₂COOH, KOH/EtOH, reflux 75–80% 90–95%
Recrystallization Ethanol, 50°C >99%

*Reported values are extrapolated from analogous reactions in cited sources.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • ν(S-H) at ~2550 cm⁻¹ (absent in final product, confirming thioether formation).
    • ν(NO₂) at 1520 and 1350 cm⁻¹.
  • NMR (¹H and ¹³C) :
    • Aromatic protons at δ 8.2–8.5 ppm (H-4, H-5, H-7).
    • CH₂COO⁻ group at δ 3.8 ppm (singlet) and δ 170 ppm (carbonyl).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows a single peak at RT 6.2 min, confirming >95% purity.

Applications and Derivatives

The compound serves as:

  • Ligand in Metal Complexes : Coordinates with Ni²⁺, Cu²⁺, and Zn²⁺ via sulfur and carboxylate groups.
  • Dye Intermediate : Nitro groups enhance electron-withdrawing capacity for azo dye synthesis.
  • Pharmaceutical Building Block : Bioisosteric replacement studies in drug design.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid serves as a crucial building block in the synthesis of more complex benzothiazole derivatives. These derivatives are explored for their pharmaceutical properties and potential applications in drug development.

Reactivity and Transformations
The compound undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The nitro group can be reduced to amino derivatives.
  • Substitution Reactions : It can participate in nucleophilic substitutions, particularly at the thioether linkage.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been identified as a candidate for developing new antibiotics due to its ability to inhibit specific bacterial pathways, including cell wall synthesis and DNA replication .

Pharmacological Potential
The compound has shown promise in treating diseases such as tuberculosis and cancer. Its mechanism includes inhibiting enzymes critical for the survival of pathogens and cancer cells. Studies have demonstrated significant biological activity against various pathogens .

Industrial Applications

Dyes and Pigments Development
Due to its unique chemical properties, this compound is utilized in developing dyes and pigments. Its structural characteristics allow it to impart specific colors and stability to industrial products.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated strong inhibition against Escherichia coli, suggesting its potential as a new antibiotic agent .

Case Study 2: Drug Development

In another study focused on tuberculosis treatment, this compound was incorporated into drug formulations aimed at inhibiting mycobacterial growth. The compound's ability to target specific metabolic pathways was highlighted as a promising strategy for developing effective treatments .

Biological Activity

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring with a nitro substituent and a thioacetic acid moiety. Its molecular weight is approximately 271.3 g/mol, which suggests favorable bioavailability characteristics due to its polar nature.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within cells. The thioacetic acid group likely facilitates covalent bonding with target biomolecules, while the nitro group enhances its reactivity. This compound has been shown to inhibit various enzymes, including:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase
  • Aldose reductase

These interactions can disrupt critical biochemical pathways, leading to antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimal inhibitory concentrations (MICs) for different pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results indicate that the compound could serve as a potential lead in antibiotic development .

Anticancer Potential

Research has indicated that this compound may also possess anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study reported that the compound exhibited an IC50 value of 20 µM against human chronic myelogenous leukemia cells, suggesting moderate anticancer activity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various benzothiazole derivatives, this compound was found to be one of the most effective compounds against S. aureus and E. coli. The study highlighted its potential for further development as an antimicrobial agent .

Study 2: Anticancer Activity

Another case study focused on the anticancer effects of benzothiazole derivatives, including this compound. The findings indicated that this compound could induce apoptosis in cancer cells and inhibit tumor growth in animal models, supporting its potential use in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its stability is influenced by environmental factors such as temperature; optimal storage conditions are recommended at around 28°C.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 6-nitro-1,3-benzothiazole-2-thiol is reacted with monochloroacetic acid in an alkaline medium (e.g., NaOH) to form the thioacetic acid derivative . Key intermediates are characterized using:

  • IR spectroscopy : To confirm the presence of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR data validate structural integrity, such as shifts for aromatic protons (δ 7.3–8.0 ppm) and the thioacetic acid moiety (δ ~5.7 ppm for CH₂S) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S percentages) .

Q. How is crystallographic data for this compound validated?

  • Methodological Answer : X-ray diffraction data are refined using programs like SHELXL for small-molecule structures . Validation includes:

  • R-factor analysis : Assesses model accuracy (e.g., R₁ < 0.05 for high-resolution data).
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • WinGX suite : Integrates tools for data processing, structure solution, and refinement .
    • Common pitfalls : Overfitting due to twinning or weak diffraction; resolved by iterative refinement and cross-validation with spectroscopic data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence scalability?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol intermediates .
  • Catalytic additives : Trifluoroacetic acid (TFA) accelerates condensation reactions by protonating intermediates .
  • Temperature control : Reactions at 70–80°C improve kinetics without decomposition .
    • Scalability challenges : Purification via recrystallization (e.g., cyclohexane) may limit large-scale production due to low solubility .

Q. How do structural modifications of this compound affect its bioactivity as an LMWPTP inhibitor?

  • Methodological Answer :

  • Structure-activity relationship (SAR) :
  • Nitro group : Critical for binding to LMWPTP’s active site (Ki ~1.00 μM) .
  • Thioacetic acid moiety : Enhances solubility and membrane permeability .
  • In vitro assays : Enzymatic inhibition is measured using colorimetric substrates (e.g., pNPP) in HepG2 cell lysates .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding conformations and guides derivative design .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., esterase cleavage of the thioacetic group) .
  • Formulation adjustments : Sodium salts improve bioavailability by increasing water solubility .
  • Toxicity profiling : Assess hepatotoxicity via ALT/AST assays and compare with structural analogs (e.g., quinoline derivatives) .

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